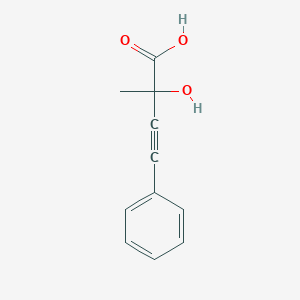

2-Hydroxy-2-methyl-4-phenylbutynoic acid

Cat. No. B8496738

M. Wt: 190.19 g/mol

InChI Key: NSRLOXSAFXYFSL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04704161

Procedure details

A magnetically stirred mixture of 2.20 g (0.01 mole) of twice distilled 2-hydroxy-2-methyl-4-phenylbutynoate, ethyl ester 1.40 g (0.01 mole) of potassium carbonate and 3 ml of methanol in 20 ml of water was heated under a dry nitrogen atmosphere at 75°-80° C. for 1.5 hours, during which time the substrate dissolved to afford a faint yellow solution. After cooling, 20 ml of water was added and the solution was exhaustively extracted with ether. The aqueous phase was then treated with 1.5 g of Darco® activated carbon, filtered with suction through a Celite® pad and acidified in an ice bath with 2.0 ml (0.02 mole) of concentrated hydrochloric acid. The resulting oil was extracted with three 25 ml portions of ether and the combined extracts were washed with three 35 ml portions of water and dried over MgSO4. Filtration and concentration at the stripper provided an almost colorless oil which solidified on cooling. Recrystallization from hexane containing a trace of ether afforded 1.60 g (89% yield) of 2-hydroxy-2-methyl-4-phenylbutynoic acid as colorless plates, m.pt. 104.5°-106.0° C.

Name

2-hydroxy-2-methyl-4-phenylbutynoate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

ethyl ester

Quantity

1.4 g

Type

reactant

Reaction Step One

Yield

89%

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]([CH3:14])([C:6]#[C:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:3]([O-:5])=[O:4].C(=O)([O-])[O-].[K+].[K+].CO.Cl>O>[OH:1][C:2]([CH3:14])([C:6]#[C:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:3]([OH:5])=[O:4] |f:1.2.3|

|

Inputs

Step One

|

Name

|

2-hydroxy-2-methyl-4-phenylbutynoate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC(C(=O)[O-])(C#CC1=CC=CC=C1)C

|

[Compound]

|

Name

|

ethyl ester

|

|

Quantity

|

1.4 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated under a dry nitrogen atmosphere at 75°-80° C. for 1.5 hours, during which time the substrate

|

|

Duration

|

1.5 h

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a faint yellow solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the solution was exhaustively extracted with ether

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The aqueous phase was then treated with 1.5 g of Darco® activated carbon

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered with suction through a Celite® pad

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The resulting oil was extracted with three 25 ml portions of ether

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined extracts were washed with three 35 ml portions of water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filtration and concentration at the stripper

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided an almost colorless oil which

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

on cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization from hexane containing a trace of ether

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC(C(=O)O)(C#CC1=CC=CC=C1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.6 g | |

| YIELD: PERCENTYIELD | 89% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |